Cas no 946289-59-4 (2-benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamide)

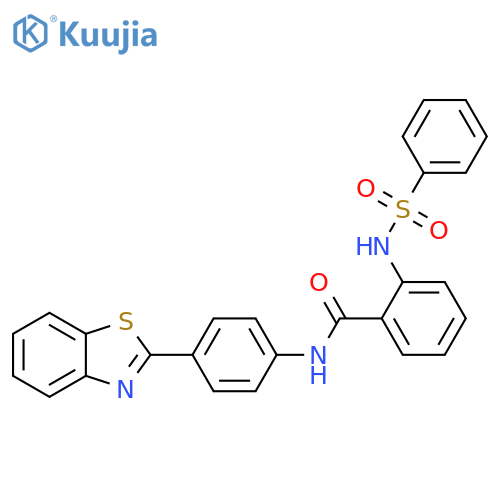

946289-59-4 structure

商品名:2-benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamide

CAS番号:946289-59-4

MF:C26H19N3O3S2

メガワット:485.57736325264

CID:5504051

2-benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamide 化学的及び物理的性質

名前と識別子

-

- Benzamide, N-[4-(2-benzothiazolyl)phenyl]-2-[(phenylsulfonyl)amino]-

- 2-benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamide

-

- インチ: 1S/C26H19N3O3S2/c30-25(21-10-4-5-11-22(21)29-34(31,32)20-8-2-1-3-9-20)27-19-16-14-18(15-17-19)26-28-23-12-6-7-13-24(23)33-26/h1-17,29H,(H,27,30)

- InChIKey: JABAODWFUYTQPO-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(C2=NC3=CC=CC=C3S2)C=C1)(=O)C1=CC=CC=C1NS(C1=CC=CC=C1)(=O)=O

2-benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2618-0128-10mg |

2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide |

946289-59-4 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2618-0128-20mg |

2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide |

946289-59-4 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2618-0128-10μmol |

2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide |

946289-59-4 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2618-0128-25mg |

2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide |

946289-59-4 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2618-0128-1mg |

2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide |

946289-59-4 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2618-0128-5μmol |

2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide |

946289-59-4 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2618-0128-20μmol |

2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide |

946289-59-4 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2618-0128-2mg |

2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide |

946289-59-4 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2618-0128-4mg |

2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide |

946289-59-4 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2618-0128-5mg |

2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide |

946289-59-4 | 90%+ | 5mg |

$69.0 | 2023-05-16 |

2-benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamide 関連文献

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

946289-59-4 (2-benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamide) 関連製品

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量